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Introduction
LysoSensor™ PDMPO is a ratiometric fluorescent probe that is extensively utilized for the

quantitative analysis of lysosomal pH in live cells. As an acidotropic probe, it selectively

accumulates in acidic organelles, primarily lysosomes. Its unique spectral properties,

characterized by pH-dependent dual-excitation and dual-emission, make it a powerful tool for

investigating lysosomal function and cellular processes such as autophagy, endocytosis, and

drug-induced lysosomotropism. In acidic environments, LysoSensor™ PDMPO exhibits a shift

in its fluorescence emission from blue to yellow, allowing for the ratiometric determination of

pH, which minimizes the influence of factors like probe concentration and instrumental settings.

[1][2][3] This document provides detailed application notes and protocols for the use of

LysoSensor™ PDMPO in flow cytometry.

Principle of Action
LysoSensor™ PDMPO is a weakly basic amine that freely permeates the cell membrane in its

neutral state. Upon entering acidic organelles, the probe becomes protonated and trapped,

leading to its accumulation. The fluorescence of LysoSensor™ PDMPO is intrinsically sensitive
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to the surrounding pH. In less acidic environments (higher pH), the probe emits blue

fluorescence, while in more acidic compartments (lower pH), its emission spectrum shifts to

yellow.[4][5] This ratiometric shift allows for a quantitative measurement of lysosomal pH by

calculating the ratio of the fluorescence intensities in the yellow and blue channels.
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Mechanism of LysoSensor™ PDMPO Action

Materials and Reagents
Reagent/Material Supplier (Example) Catalog Number (Example)

LysoSensor™ PDMPO Thermo Fisher Scientific L7533

Dimethyl sulfoxide (DMSO),

anhydrous
Sigma-Aldrich 276855

Phosphate-buffered saline

(PBS), pH 7.4
Gibco 10010023

Cell culture medium (e.g.,

DMEM, RPMI-1640)
Gibco Various

Fetal Bovine Serum (FBS) Gibco Various

Nigericin sodium salt Sigma-Aldrich N7143

Monensin sodium salt Sigma-Aldrich M5273

MES hydrate Sigma-Aldrich M8250

HEPES Sigma-Aldrich H3375

Flow cytometry tubes Falcon 352052

Stock Solution Preparation
1 mM LysoSensor™ PDMPO Stock Solution: Dissolve 50 µg of LysoSensor™ PDMPO in

136 µL of anhydrous DMSO to obtain a 1 mM stock solution.

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles

and store at -20°C, protected from light. The stock solution is stable for several months when

stored properly.

Experimental Protocols
Protocol 1: Staining of Suspension Cells for Flow
Cytometry
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Workflow for Staining Suspension Cells

Cell Preparation: Harvest suspension cells by centrifugation at 300-400 x g for 5 minutes.
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Washing: Wash the cell pellet once with 1X PBS.

Resuspension: Resuspend the cells in pre-warmed (37°C) complete cell culture medium at a

concentration of 1 x 10^6 cells/mL.

Staining: Add LysoSensor™ PDMPO to a final concentration of 1 µM. The optimal

concentration may vary depending on the cell type and should be determined empirically (a

range of 0.5-5 µM can be tested).

Incubation: Incubate the cells for a short period of 1-5 minutes at 37°C, protected from light.

Note: Longer incubation times can lead to lysosomal alkalinization and should be avoided.

Final Wash: After incubation, wash the cells once with 1X PBS.

Analysis: Resuspend the cells in 1X PBS and analyze immediately on a flow cytometer.

Protocol 2: Staining of Adherent Cells for Flow
Cytometry

Cell Culture: Culture adherent cells in appropriate vessels until they reach the desired

confluency.

Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution or by

gentle scraping. Trypsinization should be used with caution as it may affect lysosomal pH.

Washing and Staining: Follow steps 2-7 as described in Protocol 1 for suspension cells.

Protocol 3: In Situ pH Calibration for Ratiometric
Analysis
To obtain a quantitative measurement of lysosomal pH, a calibration curve must be generated

by equilibrating the intracellular and extracellular pH using ionophores.
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Workflow for pH Calibration

Prepare Calibration Buffers: Prepare a series of buffers with known pH values ranging from

4.0 to 7.0 using MES (for acidic pH) and HEPES (for neutral pH) buffers containing 120 mM
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KCl, 30 mM NaCl, 1 mM MgCl2, 1 mM CaCl2, and 20 mM of the respective buffer salt.

Add Ionophores: To each calibration buffer, add nigericin (10 µM final concentration) and

monensin (10 µM final concentration) to equilibrate the intracellular and extracellular pH.

Cell Staining: Stain the cells with LysoSensor™ PDMPO as described in Protocol 1 or 2.

Equilibration: Aliquot the stained cells into separate tubes and resuspend each aliquot in a

different pH calibration buffer.

Incubation: Incubate the cells in the calibration buffers for 5-10 minutes at 37°C.

Flow Cytometry Analysis: Analyze each sample on the flow cytometer to determine the mean

fluorescence intensity (MFI) of the blue and yellow fluorescence.

Generate Calibration Curve: Plot the ratio of the yellow MFI to the blue MFI against the

corresponding pH of the calibration buffer. This curve can then be used to determine the

lysosomal pH of experimental samples.

Flow Cytometry Analysis
Instrument Setup

Excitation: Use a violet laser (405 nm) for excitation of LysoSensor™ PDMPO.

Emission Detection:

Blue Fluorescence: Use a bandpass filter suitable for detecting emission around 440-450

nm (e.g., 450/50 nm).

Yellow Fluorescence: Use a bandpass filter suitable for detecting emission around 540-

550 nm (e.g., 530/30 nm or 550/50 nm).

Data Analysis
Gating: Gate on the cell population of interest based on forward and side scatter to exclude

debris and dead cells.
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Fluorescence Measurement: For each gated event, record the fluorescence intensity in both

the blue and yellow channels.

Ratiometric Analysis: Calculate the ratio of the yellow fluorescence intensity to the blue

fluorescence intensity for each cell or for the mean fluorescence intensity of the population.

pH Determination: Use the generated pH calibration curve to convert the fluorescence ratio

of your experimental samples into a lysosomal pH value.

Spectral Overlap and Compensation
Due to the broad emission spectra of fluorescent dyes, there may be some spectral overlap

between the blue and yellow emission channels of LysoSensor™ PDMPO. It is recommended

to check for and, if necessary, correct for this overlap using compensation.

Single-Stained Controls: Prepare two single-stained control samples:

Cells treated with a compound that alkalinizes lysosomes (e.g., Bafilomycin A1 or

Chloroquine) and stained with LysoSensor™ PDMPO to obtain a predominantly blue

signal.

Cells with acidic lysosomes stained with LysoSensor™ PDMPO to obtain a strong yellow

signal.

Compensation Setup: Use these single-stained controls to set the compensation on the flow

cytometer, ensuring that the fluorescence from the blue channel does not spill over into the

yellow channel, and vice versa.

Data Presentation
Quantitative data should be summarized in tables for clear comparison.

Table 1: Representative pH Calibration Data
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pH of Calibration
Buffer

Mean Fluorescence
Intensity (Blue
Channel)

Mean Fluorescence
Intensity (Yellow
Channel)

Ratio (Yellow/Blue)

4.0 500 5000 10.0

4.5 800 4500 5.6

5.0 1500 3500 2.3

5.5 2500 2000 0.8

6.0 4000 1000 0.25

6.5 5000 500 0.1

7.0 6000 200 0.03

Note: The values in this table are for illustrative purposes only and will vary depending on the

cell type, instrument settings, and experimental conditions.

Table 2: Experimental Results

Sample Treatment
Mean Fluorescence
Ratio (Yellow/Blue)

Calculated
Lysosomal pH

Control Vehicle 2.5 4.9

Treatment A Drug X (10 µM) 0.5 5.8

Treatment B Drug Y (5 µM) 4.0 4.6

Troubleshooting
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Issue Possible Cause Suggested Solution

Weak Signal

- Low probe concentration-

Short incubation time- Low

lysosomal content

- Increase LysoSensor™

PDMPO concentration-

Optimize incubation time (up to

5 minutes)- Use a positive

control with known acidic

lysosomes

High Background

Fluorescence

- High probe concentration-

Inadequate washing

- Titrate LysoSensor™

PDMPO concentration to find

the optimal balance- Ensure

thorough washing after

staining

Inconsistent Ratios

- Photobleaching- Lysosomal

alkalinization during

incubation- Instrument

instability

- Minimize light exposure

during staining and analysis-

Adhere to short incubation

times (1-5 minutes)- Run

instrument quality control

checks

Poor pH Calibration Curve
- Ineffective ionophores-

Incorrect buffer pH

- Use fresh ionophore

solutions- Verify the pH of

calibration buffers before use

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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